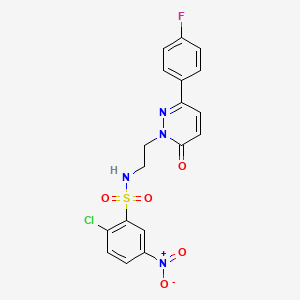

![molecular formula C16H14N6O4S B2814703 N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034323-95-8](/img/structure/B2814703.png)

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound contains several functional groups including a pyrazole ring, a pyrazine ring, a benzoxazole ring, and a sulfonamide group . Compounds with these functional groups are often found in various pharmaceuticals and exhibit a wide range of biological activities .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar structures are often synthesized through condensation reactions or cross-coupling reactions .Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic rings. The electronic properties of the molecule can be influenced by the different functional groups present .Chemical Reactions Analysis

The compound’s reactivity could be influenced by the presence of the pyrazole, pyrazine, and benzoxazole rings, as well as the sulfonamide group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the sulfonamide group could enhance the compound’s water solubility .Applications De Recherche Scientifique

Synthesis and Antibacterial Evaluation

One study outlined the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, aiming to explore their use as antibacterial agents. The synthesized compounds were tested for their antibacterial activity, with several showing high activities, suggesting their potential in combating bacterial infections (M. E. Azab, M. Youssef, E. A. El-Bordany, 2013).

Antimicrobial and Antifungal Activities

Another study focused on the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds. These compounds were evaluated for their antimicrobial properties against various bacteria and fungi, demonstrating the compound's potential in antimicrobial applications (Nikulsinh Sarvaiya, Sheetal Gulati, Harshil Patel, 2019).

Anticancer and Anti-HCV Agents

Research into celecoxib derivatives, which share structural similarities with the compound , has shown these derivatives to possess anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study highlights the therapeutic potential of these compounds in treating various conditions, including their capability as anticancer and anti-HCV agents (Ş. Küçükgüzel, I. Coskun, et al., 2013).

Antiproliferative Activities

A study on the synthesis and antiproliferative activities of pyrazole-sulfonamide derivatives indicated that these compounds exhibit selective antitumor activity against rat brain tumor cells (C6) and cervical cancer cells (HeLa). This suggests their potential use in cancer therapy, highlighting the diverse applications of sulfonamide derivatives in scientific research (Samet Mert, A. S. Yaglıoglu, et al., 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2-oxo-3H-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O4S/c1-22-10(6-12(21-22)14-9-17-4-5-18-14)8-19-27(24,25)11-2-3-15-13(7-11)20-16(23)26-15/h2-7,9,19H,8H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCYSLVSAGXYQC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

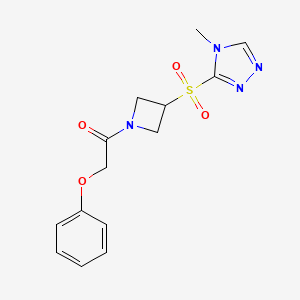

![N-(3-chlorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2814620.png)

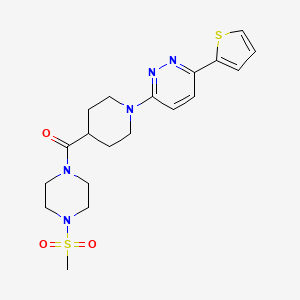

![1-[(4-Bromo-3-propoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2814626.png)

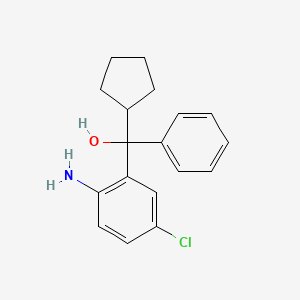

![2-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2814628.png)

![5-[2-(4-Chlorobenzoyl)hydrazino]-5-oxopentanoic acid](/img/structure/B2814630.png)

![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2814631.png)

methoxy]carbonyl})amino}acetic acid](/img/structure/B2814635.png)

![Tert-butyl 3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)azetidine-1-carboxylate](/img/structure/B2814637.png)

![Ethyl 3-[(1,3-benzoxazol-2-yl)amino]propanoate](/img/structure/B2814640.png)

![(Z)-N-(2-Chloro-4-nitrophenyl)-3-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2814642.png)

![methyl (2Z)-2-[2-(4-fluorophenyl)hydrazin-1-ylidene]-3-oxobutanoate](/img/structure/B2814643.png)